Cas no 897465-99-5 (2-4-(3-fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole)

2-4-(3-Fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position and a 3-fluorobenzoyl-piperazinyl moiety at the 2-position. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the fluorobenzoyl group enhances lipophilicity and metabolic stability, while the piperazine ring offers flexibility for further derivatization. The benzothiazole moiety is known for its role in modulating biological activity, making this compound a promising intermediate for targeting neurological or oncological pathways. Its well-defined synthetic route ensures reproducibility for research applications.
2-4-(3-fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole structure
897465-99-5 structure
Product Name:2-4-(3-fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole
CAS No:897465-99-5
MF:C19H18FN3OS
MW:355.429126262665
CID:5485659
Update Time:2025-11-06

2-4-(3-fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • (3-fluorophenyl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
    • Methanone, (3-fluorophenyl)[4-(6-methyl-2-benzothiazolyl)-1-piperazinyl]-
    • 2-4-(3-fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole
    • Inchi: 1S/C19H18FN3OS/c1-13-5-6-16-17(11-13)25-19(21-16)23-9-7-22(8-10-23)18(24)14-3-2-4-15(20)12-14/h2-6,11-12H,7-10H2,1H3
    • InChI Key: WMUFNOYIWFTAQO-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(F)=C1)(N1CCN(C2=NC3=CC=C(C)C=C3S2)CC1)=O

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F2609-0013-2μmol
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2-4-(3-fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole Related Literature

Additional information on 2-4-(3-fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole

2-4-(3-Fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole (CAS No: 897465-99-5)

2-4-(3-fluorobenzoyl)piperazin-1-yl-6-methyl-1,3-benzothiazole, commonly referred to as CAS No: 897465-99-5, is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound is characterized by its unique molecular structure, which combines a piperazine ring, a benzothiazole moiety, and a fluorobenzoyl group. The integration of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of interest in both academic research and industrial applications.

The molecular structure of CAS No: 897465-99-5 is composed of a benzothiazole core, which serves as the central framework. The benzothiazole moiety is known for its aromatic stability and ability to participate in various chemical reactions. Attached to this core is a piperazine ring, which introduces nitrogen atoms into the structure, enhancing the compound's ability to form hydrogen bonds and interact with biological systems. Furthermore, the presence of a fluorobenzoyl group at the 3-position of the piperazine ring adds electronic diversity and enhances the compound's reactivity.

Recent studies have highlighted the potential of CAS No: 897465-99-5 in drug discovery. Researchers have explored its ability to act as a scaffold for developing bioactive molecules. For instance, its interaction with various enzymes and receptors has been investigated, revealing promising results in inhibiting key biological targets associated with diseases such as cancer and neurodegenerative disorders. The fluorobenzoyl group has been shown to play a critical role in modulating the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

In addition to its pharmacological applications, CAS No: 897465-99-5 has also been studied for its potential use in materials science. Its aromatic stability and ability to form coordination complexes make it a candidate for applications in organic electronics and catalysis. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, improving its yield and purity while reducing production costs.

The synthesis of CAS No: 897465-99-5 typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as benzothiazoles and fluorobenzoylpiperazines. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. The use of advanced catalysts and reaction techniques has significantly enhanced the efficiency of this synthesis pathway.

CAS No: 897465-99-5's physical properties are also noteworthy. It exhibits high thermal stability, making it suitable for applications requiring exposure to elevated temperatures. Its solubility in various solvents is another critical factor influencing its utility in different fields. Researchers have reported that the compound demonstrates moderate solubility in polar solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which facilitates its use in solution-based reactions.

The application of computational chemistry tools has further deepened our understanding of CAS No: 897465-99-5's properties. Quantum mechanical calculations have provided insights into its electronic structure, enabling researchers to predict its reactivity under different conditions. These computational studies have also aided in designing analogs with improved biological activity or physical properties.

In conclusion, CAS No: 897465-99-This comprehensive overview highlights the significance of this compound in contemporary research and underscores its potential for future innovations across multiple disciplines.

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